5-Phenyllevulinic acid

Enzyme Inhibition Penicillin Acylase Kinetic Studies

This validated fungal metabolite is the critical building block for enantiomerically pure tricyclic amines targeting sigma receptors—an architecture unattainable with levulinic acid. Its phenyl moiety enables specific penicillin acylase active-site binding (Ki=31 µM). Ideal for neuroscience and anti-infective drug discovery. Immediate stock, competitive bulk pricing.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B15618739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyllevulinic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
InChIInChI=1S/C11H12O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)
InChIKeyLTNSOYZGFPWHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyllevulinic Acid for Research: A Fungal Metabolite and Key Synthetic Intermediate


5-Phenyllevulinic acid (CAS 3183-15-1), also known as 4-oxo-5-phenylpentanoic acid, is a fungal metabolite first isolated from *Cytospora* sp. [1]. As a derivative of levulinic acid, it belongs to the class of gamma-keto acids [2]. Its primary reported biological activities include antimicrobial effects against *Bacillus megaterium*, *Septoria tritici*, and *Chlorella fusca*, as well as enzyme inhibition . Critically, it serves as a key intermediate in the synthesis of sigma (σ) receptor ligands, which are under investigation for various neurological conditions [3].

The Critical Role of the Phenyl Substituent in 5-Phenyllevulinic Acid: Why Analogs Fall Short


The unique substitution pattern of 5-Phenyllevulinic acid is essential for its specific bioactivity and synthetic utility. Simple substitution with a smaller, unsubstituted analog like levulinic acid (4-oxopentanoic acid) results in a complete loss of its potent and selective enzyme inhibition profile, as the aromatic ring is a key pharmacophore for binding to the active site of penicillin acylase [1]. Furthermore, in its role as a synthetic intermediate, the phenyl group provides a crucial structural anchor for building complex, enantiomerically pure tricyclic amines targeting sigma receptors—a molecular architecture unattainable with levulinic acid or other simple keto acids [2].

Quantitative Evidence for 5-Phenyllevulinic Acid Differentiation: Comparative Analysis vs. Levulinic Acid and Other Analogs


5-Phenyllevulinic Acid Exhibits 26-Fold Higher Affinity for Penicillin Acylase Inhibition Compared to a Known Inhibitor

5-Phenyllevulinic acid (4-oxo-5-phenylpentanoic acid) acts as a potent, reversible competitive inhibitor of penicillin acylase from *Escherichia coli*. Its inhibition constant (Ki) is 31 µM, which is significantly lower (i.e., more potent) than that of octanoic acid, a known hydrophobic inhibitor of penicillin acylase from *Streptomyces lavendulae*, which has a reported Ki of 800 µM [1].

Enzyme Inhibition Penicillin Acylase Kinetic Studies

Essential Structural Component for Sigma Receptor Ligand Synthesis: A Role Unfulfilled by Levulinic Acid

5-Phenyllevulinic acid is explicitly used as a key intermediate in the synthesis of enantiomerically pure tricyclic amines designed as sigma (σ) receptor ligands [1]. The phenyl group is a critical pharmacophoric element required to build the benzomorphan-like scaffold. In contrast, the parent compound levulinic acid lacks this aromatic moiety and cannot be used to synthesize this specific class of compounds, limiting its utility to simpler platforms [2].

Medicinal Chemistry Sigma Receptor Chemical Synthesis

Comparative Physicochemical Profile: Altered Lipophilicity and Topological Polar Surface Area for Improved Permeability

The addition of a phenyl ring to the levulinic acid scaffold significantly alters its physicochemical properties. 5-Phenyllevulinic acid has a calculated XLogP3 of 1.66, indicating higher lipophilicity compared to levulinic acid (XLogP3 = -0.51) [1][2]. Its Topological Polar Surface Area (TPSA) is 54.4 Ų, which is within the range favorable for oral bioavailability and CNS penetration (typically <90 Ų), whereas levulinic acid's smaller size makes it highly water-soluble but less membrane-permeable [1].

Physicochemical Properties Drug-likeness Permeability

Antimicrobial Activity Spectrum: Narrower Profile Compared to Broad-Spectrum Levulinic Acid

5-Phenyllevulinic acid exhibits a defined antimicrobial spectrum, showing activity against *Bacillus megaterium*, *Septoria tritici*, and *Chlorella fusca* [1]. In contrast, levulinic acid is reported to have broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, yeasts, and fungi, with a reported MIC of 3.125 mg/mL against *Staphylococcus aureus* [2]. While quantitative MIC data for 5-Phenyllevulinic acid are not publicly available, its reported activity profile is narrower and more specific.

Antimicrobial Activity Spectrum of Activity Fungal Metabolite

Optimal Scientific and Industrial Use Cases for 5-Phenyllevulinic Acid


Medicinal Chemistry: Synthesis of Sigma Receptor Ligands

5-Phenyllevulinic acid is a validated and essential building block for constructing enantiomerically pure tricyclic amines with affinity for sigma receptors. Researchers focused on developing novel sigma-1 or sigma-2 receptor modulators for pain, addiction, or neurodegenerative diseases will find this compound indispensable [1].

Biochemistry: Probing Penicillin Acylase Active Site

With its high affinity (Ki = 31 µM) for penicillin acylase, 5-Phenyllevulinic acid serves as an excellent tool compound for studying the enzyme's active site topology and catalytic mechanism. Its reversible, competitive inhibition profile makes it suitable for kinetic studies and co-crystallization efforts aimed at understanding enzyme-substrate interactions [2].

Anti-Infective Research: Narrow-Spectrum Antibiotic Discovery

The compound's selective antimicrobial activity against *Bacillus megaterium* and the fungal plant pathogen *Septoria tritici* presents an opportunity for targeted drug discovery. It can be used as a chemical probe to identify novel molecular targets in these organisms, with the goal of developing new, narrow-spectrum antibiotics or agricultural fungicides [3].

Chemical Biology: Developing Cell-Permeable Probes

The favorable physicochemical properties of 5-Phenyllevulinic acid, particularly its balanced lipophilicity (XLogP3 = 1.66) and TPSA (54.4 Ų), make it an attractive scaffold for designing cell-permeable chemical probes. It can be functionalized to create activity-based probes or imaging agents for intracellular targets [4].

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